Fmoc-Phe-Arg-OH Fmoc-Phe-Arg-OH
Brand Name: Vulcanchem
CAS No.: 250695-64-8
VCID: VC3342875
InChI: InChI=1S/C30H33N5O5/c31-29(32)33-16-8-15-25(28(37)38)34-27(36)26(17-19-9-2-1-3-10-19)35-30(39)40-18-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h1-7,9-14,24-26H,8,15-18H2,(H,34,36)(H,35,39)(H,37,38)(H4,31,32,33)/t25-,26-/m0/s1
SMILES: C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Molecular Formula: C30H33N5O5
Molecular Weight: 543.6 g/mol

Fmoc-Phe-Arg-OH

CAS No.: 250695-64-8

Cat. No.: VC3342875

Molecular Formula: C30H33N5O5

Molecular Weight: 543.6 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-Phe-Arg-OH - 250695-64-8

Specification

CAS No. 250695-64-8
Molecular Formula C30H33N5O5
Molecular Weight 543.6 g/mol
IUPAC Name (2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]pentanoic acid
Standard InChI InChI=1S/C30H33N5O5/c31-29(32)33-16-8-15-25(28(37)38)34-27(36)26(17-19-9-2-1-3-10-19)35-30(39)40-18-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h1-7,9-14,24-26H,8,15-18H2,(H,34,36)(H,35,39)(H,37,38)(H4,31,32,33)/t25-,26-/m0/s1
Standard InChI Key ICYSKDDWEYRSIH-UIOOFZCWSA-N
Isomeric SMILES C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
SMILES C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Canonical SMILES C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Introduction

Fmoc-Phe-Arg-OH, chemically known as N-(fluorenylmethoxycarbonyl)-L-phenylalanyl-L-arginine, is a dipeptide derivative widely used in peptide synthesis and biochemical research. This compound is notable for its role in solid-phase peptide synthesis (SPPS) due to the presence of the Fmoc (fluorenylmethyloxycarbonyl) protecting group, which facilitates selective deprotection under mild conditions.

Applications in Peptide Synthesis

Fmoc-Phe-Arg-OH is primarily utilized in SPPS to construct peptides with specific sequences and biological functions. The Fmoc group allows stepwise elongation of peptides by protecting the amino group during reactions.

Synthesis Workflow:

  • Coupling Reaction: The compound is reacted with other amino acids using coupling agents like HBTU or HATU in solvents such as DMF or DCM .

  • Deprotection: The Fmoc group is removed using mild bases like piperidine.

  • Cleavage: The final peptide product is cleaved from the resin using trifluoroacetic acid (TFA) .

Biochemical Significance

Fmoc-Phe-Arg-OH has been employed in:

  • Biological Research: As a building block for synthetic peptides used to study protein interactions and enzymatic activities.

  • Drug Discovery: As part of therapeutic peptide development targeting diseases like cancer and metabolic disorders.

Challenges and Considerations

While Fmoc-Phe-Arg-OH is advantageous for SPPS, its synthesis and handling require careful attention:

  • Solvent Selection: Polar aprotic solvents are preferred to maintain solubility.

  • Side Reactions: The guanidine group of arginine can engage in side reactions if not properly protected during synthesis.

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